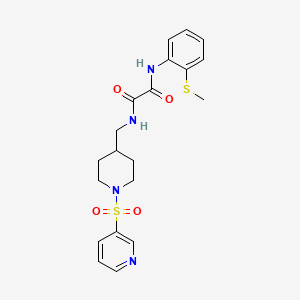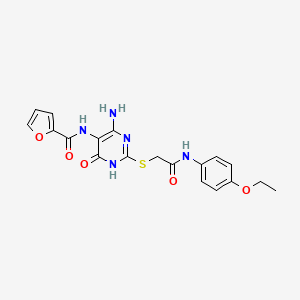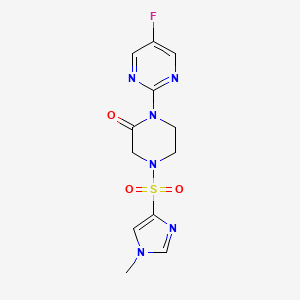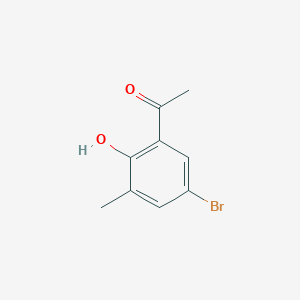![molecular formula C13H22N2OS B2354024 N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide CAS No. 1436277-80-3](/img/structure/B2354024.png)
N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a cyano group, a methylsulfanyl group, and an amide group. These functional groups could potentially give the compound various chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced through a reaction with a cyanating agent, and the cyclohexyl group might be introduced through a reaction with cyclohexylmethylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl group would likely introduce some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the cyano group might make the compound susceptible to nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group might make the compound somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
1. Catalyst in Selective Hydrogenation
N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide has applications in catalysis, particularly in the selective hydrogenation of phenol to cyclohexanone. A study by Wang et al. (2011) discusses a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which promotes the selective formation of cyclohexanone under atmospheric pressure of hydrogen in aqueous media without additives, achieving a conversion of 99% and a selectivity higher than 99% (Wang et al., 2011).
2. Synthesis of Benzamide Derivatives
This compound is also involved in the synthesis of benzamide derivatives. Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions, demonstrating their application in colorimetric sensing of fluoride anions (Younes et al., 2020).
3. Antimicrobial Agent Synthesis
In the field of antimicrobial research, compounds incorporating the sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have been synthesized for use as antimicrobial agents. Darwish et al. (2014) explored the synthesis of various heterocyclic compounds incorporating this moiety, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
4. Stereoselective Addition in Organic Synthesis
N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide is also relevant in organic synthesis. McMahon and Ellman (2004) reported the highly stereoselective addition of organometallic reagents to N-sulfinyl imines derived from cyclohexanones, highlighting its use in producing compounds with good yields and excellent diastereoselectivity (McMahon & Ellman, 2004).
5. Monitoring Oxidative Environment in Degradation Studies
In pharmaceutical research, especially in the study of degradation, this compound has been used. Wells-Knecht and Dunn (2019) characterized a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN) and proposed its use in monitoring the oxidative environment during forced degradation studies (Wells-Knecht & Dunn, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-10(9-17-2)13(16)15-12(8-14)11-6-4-3-5-7-11/h10-12H,3-7,9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKJJJBYDWSBPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NC(C#N)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)

![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)

![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)


![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)
